molecular formula C21H18N2O5 B11126233 4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid

4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid

Cat. No.: B11126233
M. Wt: 378.4 g/mol
InChI Key: GZGRYMWNPDNFCT-UHFFFAOYSA-N
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Description

4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid is a benzoic acid derivative featuring a complex substituent at the 4-position. The structure includes:

  • A 2-furylcarbonyl group, introducing aromaticity and electron-withdrawing properties.
  • A 4-methylphenyl (p-tolyl) moiety, contributing hydrophobicity and steric bulk.
  • An amide-linked ethyl oxo group, enabling hydrogen bonding and conformational flexibility.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

4-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]benzoic acid

InChI

InChI=1S/C21H18N2O5/c1-13-4-6-14(7-5-13)18(24)19(23-20(25)17-3-2-12-28-17)22-16-10-8-15(9-11-16)21(26)27/h2-12,19,22H,1H3,(H,23,25)(H,26,27)

InChI Key

GZGRYMWNPDNFCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furylcarbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

    Amide Bond Formation: The intermediate is then reacted with 4-methylphenylamine to form the amide bond.

    Coupling with Benzoic Acid: The final step involves coupling the amide intermediate with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological/Physicochemical Implications References
4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid (Target) - Benzoic acid
- 2-Furylcarbonyl amide
- p-Tolyl group
- Aromatic π-π interactions via furan
- Moderate lipophilicity (LogP ~3.2 estimated)
- Acidic (pKa ~4.5)
Ethyl 4-((1-(furan-2-carboxamido)-2-oxo-2-(p-tolyl)ethyl)amino)benzoate - Ethyl ester (prodrug)
- Same core as target
- Enhanced bioavailability (ester hydrolysis in vivo)
- Higher LogP (~3.8)
4-[({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid - Thioether linker
- p-Tolyl group
- Increased metabolic stability (S vs. O)
- Higher LogP (~3.5)
4-{[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid - Benzimidazole substituent - Enhanced binding to proton pumps or kinases
- Basic nitrogen may improve solubility
2-Ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid - Piperidinyl group
- Ethoxy substituent
- Basic nitrogen for salt formation
- Extended half-life (proprietary drug Novonorm)

Key Findings

Bioavailability and Prodrug Design :

  • The ethyl ester derivative () demonstrates how esterification can enhance membrane permeability, a common strategy for carboxylic acids .
  • The target compound’s free carboxylic acid may limit oral absorption unless formulated with enhancers.

Biological Activity: Compounds with piperidinyl groups () exhibit extended pharmacokinetic profiles, as seen in the antidiabetic drug Novonorm . Fluorophenyl derivatives () leverage fluorine’s electronegativity for stronger target binding and metabolic stability, though absent in the target compound .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves amide coupling (e.g., EDC/HOBt), paralleling methods for similar benzimidazole and thioether derivatives .

Biological Activity

4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines elements from both aromatic and aliphatic systems, which may lead to unique interactions within biological systems.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈N₂O₃, with a molar mass of approximately 318.35 g/mol. Its structure includes:

  • A benzoic acid moiety
  • An amino group
  • A furylcarbonyl substituent

These components contribute to its biological activity, particularly in pharmacological applications.

Biological Activities

Preliminary studies indicate that compounds structurally similar to 4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid exhibit a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Research has shown that various analogs of p-aminobenzoic acid (PABA), including derivatives similar to the compound , possess antimicrobial properties. For instance, sulfonamides derived from anthranilic acid have demonstrated selective antifungal activity against Candida albicans, with inhibition rates between 25-50% at concentrations as low as 4 μg/mL .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. For example, benzamide derivatives of PABA have shown significant inhibitory effects on cancer cell lines, with IC₅₀ values indicating potent activity against MCF-7 and A549 cell lines . The structural features of 4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid may enhance its efficacy in inhibiting tumor growth.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Some analogs have shown promising results with IC₅₀ values comparable to standard inhibitors . This suggests that the compound may also have neuroprotective properties.

Comparative Analysis with Related Compounds

A comparative analysis highlights the distinct biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
4-Aminobenzoic AcidSimple amine and carboxylic acidUV filter, antimicrobial
BenzocaineEster derivative of PABALocal anesthetic
MethotrexateAntifolate drugAntitumor activity
4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic AcidMulti-functional structure combining aromatic and aliphatic systemsPotential anticancer and antimicrobial activity

What sets 4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid apart is its complex multi-functional structure, which may lead to unique interactions within biological systems that are not observed in simpler analogs .

Case Studies

Several case studies have been conducted to assess the biological activities of compounds related to 4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid:

  • Antifungal Activity Study : In a study assessing the antifungal properties of anthranilic acid sulfonamides, compounds exhibited significant inhibition against C. albicans, providing insights into the structure-activity relationship crucial for developing new antifungal agents .
  • Anticancer Activity Assessment : Research on benzamide derivatives showed promising results against multiple cancer cell lines, indicating that modifications to the PABA structure can enhance anticancer efficacy .
  • Cholinesterase Inhibition : Studies revealed that certain derivatives could effectively inhibit cholinesterase enzymes, suggesting potential applications in treating neurodegenerative diseases .

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